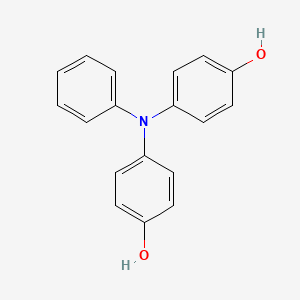

4,4'-(Phenylimino)bisphenol

Description

4,4'-(Phenylimino)bisphenol (CAS: N/A, based on evidence gaps) is a bisphenol analogue characterized by a central phenylimino (-N=C6H5) group linking two phenolic rings. This structural feature distinguishes it from common bisphenols like BPA (4,4'-isopropylidenediphenol), which utilize an isopropylidene bridge. While direct data on this compound is sparse in the provided evidence, its synthesis is inferred from related methodologies (e.g., Knoevenagel condensation in ), and its structural analogs (e.g., 4,4'-cyclohexylidene bisphenol in ) suggest applications in polymers and biomaterials.

Properties

IUPAC Name |

4-(N-(4-hydroxyphenyl)anilino)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c20-17-10-6-15(7-11-17)19(14-4-2-1-3-5-14)16-8-12-18(21)13-9-16/h1-13,20-21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRCXEWTBPLZEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Phenylimino)bisphenol typically involves the reaction of aniline with 4,4’-dihydroxybenzophenone under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of 4,4’-(Phenylimino)bisphenol can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

4,4’-(Phenylimino)bisphenol undergoes various chemical reactions, including:

Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using nitric acid and sulfuric acid mixture.

Major Products Formed

Oxidation: Quinones.

Reduction: 4,4’-(Phenylamino)bisphenol.

Substitution: Nitro, sulfo, or halo derivatives of 4,4’-(Phenylimino)bisphenol.

Scientific Research Applications

4,4’-(Phenylimino)bisphenol has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anti-cancer properties due to its ability to interact with DNA.

Mechanism of Action

The mechanism of action of 4,4’-(Phenylimino)bisphenol involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and inhibit their activity by forming stable complexes. This compound can also intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. The pathways involved include the inhibition of key enzymes in metabolic processes and the induction of oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4,4'-(Phenylimino)bisphenol and other bisphenol analogues:

*Estimated based on structural analogs and computational modeling.

Structural and Electronic Differences

- Phenylimino vs. Isopropylidene (BPA): The phenylimino group’s planar, conjugated structure may enhance thermal stability and π-π stacking in polymers compared to BPA’s flexible isopropylidene bridge . However, steric hindrance from the aromatic ring could reduce reactivity in polycondensation reactions .

- Phenylimino vs. Sulfonyl (BPS): Unlike BPS’s polar sulfonyl group, the phenylimino group is less hydrophilic (log POW ~3.8 vs.

Toxicological Profiles

- Endocrine Activity: While BPA and BPF exhibit estrogenic effects via ERα/ERβ binding, the phenylimino group’s electron-withdrawing nature may alter receptor affinity.

- Metabolism: BPA undergoes rapid glucuronidation in humans (t1/2 = 89–202 min) , but the phenylimino group’s resistance to enzymatic hydrolysis (as seen in bisphenol Z degradation in ) could prolong its biological half-life.

Biological Activity

4,4'-(Phenylimino)bisphenol is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, mechanisms of action, biological effects, and comparative analysis with similar compounds.

4,4'-(Phenylimino)bisphenol is synthesized through the reaction of aniline with 4,4'-dihydroxybenzophenone under acidic conditions. The synthesis involves the formation of an imine intermediate, which is subsequently reduced to yield the final product. The typical reaction conditions include:

- Acids Used : Hydrochloric acid or sulfuric acid.

- Temperature : Elevated temperatures to ensure complete conversion.

In industrial settings, continuous flow reactors are employed for large-scale production, allowing for precise control over reaction parameters and enhancing yield and purity.

The biological activity of 4,4'-(Phenylimino)bisphenol is primarily attributed to its ability to interact with various molecular targets in biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound can bind to enzymes, inhibiting their activity by forming stable complexes.

- DNA Interaction : It has been observed to intercalate into DNA, disrupting normal genetic functions and potentially leading to cell death.

- Oxidative Stress Induction : The compound may induce oxidative stress, affecting cellular metabolism and function.

Biological Effects

Research indicates that 4,4'-(Phenylimino)bisphenol exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that it may have potential as an anti-cancer agent due to its interaction with DNA and inhibition of key metabolic enzymes.

- Enzyme Inhibition Studies : Investigations into its role as an enzyme inhibitor have shown promise in modulating metabolic pathways relevant to various diseases.

Table 1: Summary of Biological Activities

| Activity Type | Effect/Outcome | References |

|---|---|---|

| Anticancer | Potential DNA intercalation leading to cell death | |

| Enzyme Inhibition | Inhibition of metabolic enzymes | |

| Oxidative Stress | Induction of oxidative stress |

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4,4'-(Phenylimino)bisphenol, it is essential to compare it with other bisphenolic compounds like Bisphenol A (BPA) and Bisphenol S (BPS).

Table 2: Comparison of Bisphenolic Compounds

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 4,4'-(Phenylimino)bisphenol | Contains a phenylimino group; unique reactivity | Anticancer potential; enzyme inhibitor |

| Bisphenol A | Two phenolic groups connected by a methylene bridge | Endocrine disruptor; widespread health concerns |

| Bisphenol S | Similar structure to BPA but with sulfone group | Less potent endocrine disruptor than BPA |

Case Studies and Research Findings

Several studies have investigated the biological effects of bisphenolic compounds. For instance:

- Anticancer Activity : A study highlighted the potential of various bisphenols, including 4,4'-(Phenylimino)bisphenol, in cancer therapy due to their ability to induce apoptosis in cancer cells through DNA interactions .

- Enzyme Inhibition : Research has demonstrated that this compound can effectively inhibit specific enzymes involved in metabolic pathways relevant to cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.